Home > Products > Screening Compounds P107719 > 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one
6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one -

6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one

Catalog Number: EVT-4657882
CAS Number:
Molecular Formula: C19H15F3N2O3
Molecular Weight: 376.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Phenyl-3(2H)-pyridazinone-acetic acid

Compound Description: 6-phenyl-3(2H)-pyridazinone-acetic acid is a pyridazinone derivative. Its crystal and molecular structures were investigated as part of a study to understand the relationship between cardiovascular properties and molecular structures. []

Relevance: 6-phenyl-3(2H)-pyridazinone-acetic acid shares the core pyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The main difference is the presence of the acetic acid substituent at the pyridazinone ring and the lack of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents present in the target compound. []

6-(4-Aminophenyl)-3(2H)-pyridazinone

Compound Description: This compound is another pyridazinone derivative studied for its cardiovascular properties and its crystal and molecular structures have been reported. []

Relevance: 6-(4-Aminophenyl)-3(2H)-pyridazinone shares the pyridazinone core structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The main difference lies in the presence of the 4-aminophenyl substituent on the pyridazinone ring instead of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents in the target compound. []

6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative was also part of the study investigating the relationship between cardiovascular properties and molecular structures. Its crystal and molecular structures were determined. []

Relevance: 6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone possesses the same pyridazinone core as 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The structural differences lie in the presence of a 5-methyl group and a 4-aminophenyl substituent on the pyridazinone ring compared to the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents found in the target compound. []

6-(4-Acetamidophenyl)-3(2H)-pyridazinone

Compound Description: Similar to the previous compounds, this pyridazinone derivative was studied for its cardiovascular properties and its crystal and molecular structures were elucidated. []

Relevance: 6-(4-Acetamidophenyl)-3(2H)-pyridazinone shares the core pyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone, differing in the presence of a 4-acetamidophenyl substituent on the pyridazinone ring as opposed to the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents present in the target compound. []

6-(4-Acetamido-2-methoxyphenyl)-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative was also investigated in the study exploring the relationship between cardiovascular properties and molecular structures, with its crystal and molecular structures determined. []

6-(2-Aminophenyl)-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative was included in the study examining the relationship between cardiovascular properties and molecular structures. Its crystal and molecular structures were analyzed. []

Relevance: 6-(2-Aminophenyl)-3(2H)-pyridazinone shares the pyridazinone core with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone but differs in the presence of a 2-aminophenyl substituent on the pyridazinone ring instead of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents in the target compound. []

6-Phenyl-3(2H)-pyrazinone

Compound Description: This compound, a pyrazinone derivative, was included in the study exploring the relationship between cardiovascular properties and molecular structures. Its crystal and molecular structures were established. []

Relevance: While structurally similar to 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone, 6-phenyl-3(2H)-pyrazinone is a pyrazinone derivative, not a pyridazinone. It differs from the target compound by the presence of a nitrogen atom in the six-membered ring instead of a carbon atom, and it lacks the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents present in the target compound. []

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative was also part of the study investigating the relationship between cardiovascular properties and molecular structures. Its crystal and molecular structures were determined. []

Relevance: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone shares the core dihydropyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The key differences are the presence of a 4-aminophenyl substituent on the pyridazinone ring and the lack of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents found in the target compound. Additionally, the 4,5-dihydro moiety signifies a saturated bond between the 4 and 5 positions in this related compound, whereas the target compound has a double bond at this position. []

(R)-(-)-6-[4-(3-Bromopropionamido)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Compound Description: This chiral pyridazinone derivative was investigated for its cardiovascular properties and its absolute configuration was determined in the study exploring the relationship between cardiovascular properties and molecular structures. []

(R)-(-)-6-(4-Ammoniophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (-)-tartrate-dichloromethane-methanol (1/1/1)

Compound Description: This chiral pyridazinone derivative, studied for its cardiovascular properties, was part of the research exploring the relationship between cardiovascular properties and molecular structures. Its absolute configuration was determined, and its crystal structure was elucidated as a (-)-tartrate salt complexed with dichloromethane and methanol. []

Relevance: (R)-(-)-6-(4-Ammoniophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone shares the core dihydropyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The main difference lies in the presence of a 4-ammoniophenyl substituent, a 5-methyl group, and a saturated bond between positions 4 and 5 on the pyridazinone ring, whereas the target compound has a double bond at that position and lacks these specific substituents. []

4,5-Dihydro-6-methyl-3(2H)-pyridazinone

Compound Description: This dihydropyridazinone derivative was investigated for its cardiovascular properties and its crystal and molecular structures were determined. []

4,5-Dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone (Pimobedan)

Compound Description: Pimobendan is a potent cardiovascular agent with both positive inotropic and vasodilator activities. It is a benzimidazole-pyridazinone compound that exerts its inotropic effects through two mechanisms: increasing calcium sensitivity of cardiac myofilaments and inhibiting phosphodiesterase. [, , , , , ]

2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (Sulmazole)

Compound Description: Sulmazole is a benzimidazole derivative with positive inotropic properties. Like pimobendan, it enhances contractility and exhibits vasodilatory activity. Sulmazole increases the calcium sensitivity of cardiac myofilaments, likely by enhancing the calcium affinity of troponin. [, , , ]

Relevance: Though Sulmazole doesn't directly incorporate a pyridazinone ring like 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone, it is considered a related compound due to its similar pharmacological action as a calcium sensitizer, like pimobedan. Both Sulmazole and the target compound share the 4-methoxyphenyl substituent, highlighting a common structural motif within this class of cardiotonic agents. [, , , ]

[6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetic acid

Compound Description: This compound is a precursor in the synthesis of a series of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide derivatives that were evaluated for their analgesic activity. [, ]

Relevance: [6-(4-Methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetic acid shares the core 6-(4-methoxyphenyl)-3(2H)-pyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The main difference is the presence of the acetic acid substituent at the 2-position of the pyridazinone ring, which is absent in the target compound. [, ]

2-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone (IVe)

Compound Description: This compound is a Mannich base derivative of 6-(4-methoxyphenyl)-3(2H)-pyridazinone and was found to be a promising analgesic and anti-inflammatory agent. It exhibited greater potency as an analgesic than acetylsalicylic acid and comparable anti-inflammatory activity to indomethacin. Additionally, it displayed no ulcerogenic effects on gastric mucosa, unlike many nonsteroidal anti-inflammatory drugs. []

Relevance: 2-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone shares the core 6-(4-methoxyphenyl)-3(2H)-pyridazinone structure with 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone. The key difference is the presence of a 2-[[4-(4-fluorophenyl)-1-piperazinyl]methyl] substituent at the 2-position of the pyridazinone ring, which is not present in the target compound. []

Overview

6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one is a synthetic organic compound classified under the pyridazinone family. This compound features a pyridazinone core, which is characterized by a nitrogen-containing heterocyclic ring, substituted with both a 4-methoxyphenyl group and a 4-(trifluoromethoxy)benzyl group. The presence of these substituents enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one typically involves several multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Pyridazinone Core: This can be achieved through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
  2. Substitution Reactions: The introduction of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl groups occurs through electrophilic aromatic substitution or nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Technical Details

The synthesis may also involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to enhance yields and minimize by-products. Industrially, continuous flow reactors and advanced catalysts may be employed for scalability and efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one can be represented as follows:

  • Pyridazinone Core: The core consists of a six-membered ring containing two nitrogen atoms.
  • Substituents:
    • A 4-methoxyphenyl group attached to one position of the pyridazinone.
    • A 4-(trifluoromethoxy)benzyl group at another position.

Data

The compound's molecular formula is C18H16F3N3O3C_{18}H_{16}F_{3}N_{3}O_{3}, with a molecular weight of approximately 373.33 g/mol. Its structure can be visualized using molecular modeling software to understand spatial arrangements and interactions.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially introducing additional functional groups.
  • Reduction: Reduction reactions utilizing sodium borohydride or lithium aluminum hydride can modify existing functional groups.
  • Substitution: Both nucleophilic and electrophilic substitution reactions are applicable for further functionalization of the aromatic rings present in the compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Not specifically listed but expected to fall within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in organic solvents due to its aromatic character but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be assessed; generally, pyridazinones are stable under neutral to slightly acidic conditions.

Relevant analyses such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide insights into its structural characteristics and confirm purity .

Applications

6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various diseases. Its unique structure may confer specific biological activities that could be explored further in drug discovery programs aimed at treating cancer or other proliferative disorders. Additionally, the compound's properties might lend themselves to use in materials science or agrochemicals depending on its reactivity and stability under different conditions .

Properties

Product Name

6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one

IUPAC Name

6-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C19H15F3N2O3/c1-26-15-8-4-14(5-9-15)17-10-11-18(25)24(23-17)12-13-2-6-16(7-3-13)27-19(20,21)22/h2-11H,12H2,1H3

InChI Key

BQBUEJQFJMADSW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.